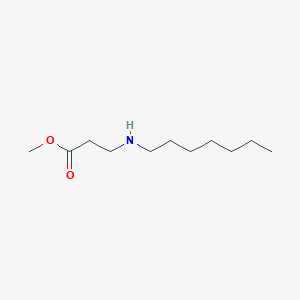

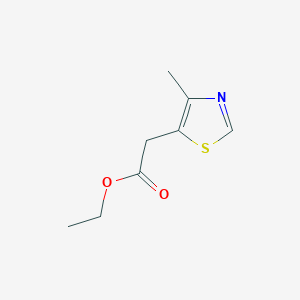

![molecular formula C7H8N4O3S B3136010 5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-95-9](/img/structure/B3136010.png)

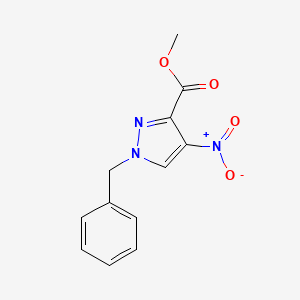

5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Overview

Description

5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a chemical compound with the molecular formula C7H8N4O3S . It is also known by other names such as 2-methanesulfonyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 and the IUPAC Standard InChIKey is ZUIVNYGZFPOXFW-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Transformations

A study highlighted the synthesis of 5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions, demonstrating their potential antimicrobial and antifungal activities. This synthesis process involves reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone, showcasing a method for producing compounds with possible therapeutic applications (Komykhov et al., 2017).

Biological Activities

Another research effort focused on the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, revealing their strong affinity for the serotonin 5-HT6 receptor, indicating potential as selective serotonin receptor antagonists with implications for neurological disorders treatment (Ivachtchenko et al., 2010).

Structural and Spectroscopic Analysis

A novel derivative of pyrimidine, incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized and characterized through X-ray single crystal diffraction and spectroscopic techniques, providing insights into the structural basis for its antibacterial activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Analgesic Activity

Research on the analgesic effects of derivatives of 5-methyl-3-aryl[1,2,4]triazolo[4,3-a]pyrimidin-7-oles showed significant potential, with one compound exhibiting notably higher activity compared to the reference drug ketorolac. This study illustrates the therapeutic potential of these compounds for pain management (Ogorodnik et al., 2018).

Mechanism of Action

Target of Action

It has been suggested that this compound may interact with metallic (ii) salts , indicating potential metalloprotein targets.

Mode of Action

It has been shown to form complexes with metallic (ii) salts, suggesting that it may interact with its targets through coordination chemistry . The compound exhibits different coordination modes, including N3-monodentate and N1,O71-bidentate modes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Some studies suggest that it may have inhibitory activity against certain targets .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound has been optimized in pure supercritical CO2 in the presence of acetic acid or ZnCl2 at a temperature of 150-190 °C .

properties

IUPAC Name |

5-methyl-2-methylsulfonyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3S/c1-4-3-5(12)11-6(8-4)9-7(10-11)15(2,13)14/h3H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIGCTXGGJXOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)

![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole](/img/structure/B3135941.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)

![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)